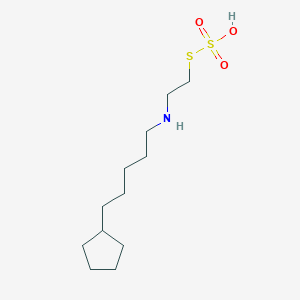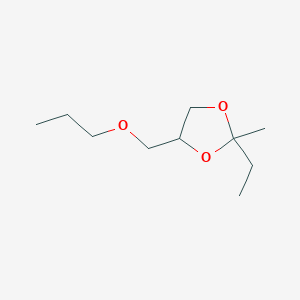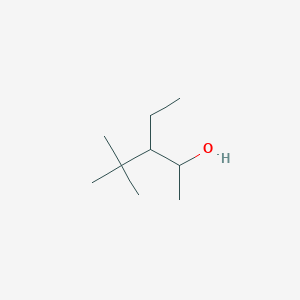![molecular formula C20H23NO3 B14703286 4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid CAS No. 15012-50-7](/img/structure/B14703286.png)
4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid is an organic compound that belongs to the class of azobenzene derivatives. These compounds are known for their unique photoresponsive properties, which make them valuable in various scientific and industrial applications. The structure of this compound includes a hexyloxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety through an imine linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid typically involves the coupling of 4-(hexyloxy)benzaldehyde with 4-aminobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine linkage to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in the study of molecular switches and sensors.
Biology: Investigated for its potential in controlling biological processes through light-induced conformational changes.
Medicine: Explored for its use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of optical storage devices and other photonic applications.
作用機序
The mechanism of action of 4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid is primarily based on its ability to undergo reversible photoisomerization. Upon exposure to UV light, the compound transitions from the trans (E) isomer to the cis (Z) isomer. This structural change alters the compound’s polarity and other physical properties, enabling its use in various applications .
類似化合物との比較
Similar Compounds
4-[(E)-{[4-(Hexyloxy)phenyl]diazenyl]benzoic acid: Another azobenzene derivative with similar photoresponsive properties.
4-[(E)-{[4-(Allyloxy)phenyl]diazenyl]benzoic acid: Contains an allyloxy group instead of a hexyloxy group, affecting its phase transition temperatures and mesomorphic behavior.
Uniqueness
4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid is unique due to its specific combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly suitable for applications requiring precise control over molecular interactions and responses to external stimuli .
特性
CAS番号 |
15012-50-7 |
|---|---|
分子式 |
C20H23NO3 |
分子量 |
325.4 g/mol |
IUPAC名 |
4-[(4-hexoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C20H23NO3/c1-2-3-4-5-14-24-19-12-6-16(7-13-19)15-21-18-10-8-17(9-11-18)20(22)23/h6-13,15H,2-5,14H2,1H3,(H,22,23) |
InChIキー |
OOLVUYRTDFJMQZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


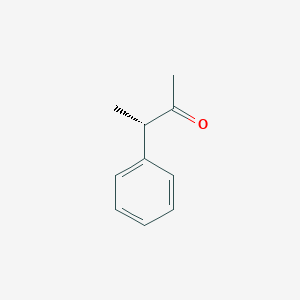
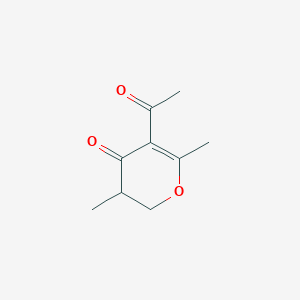
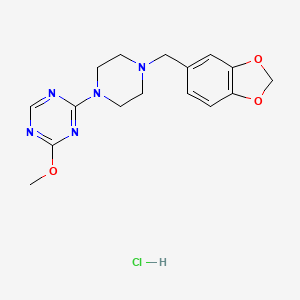
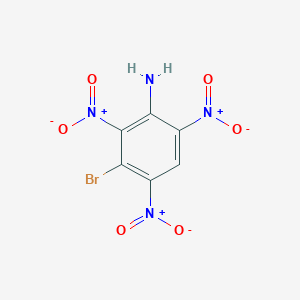
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
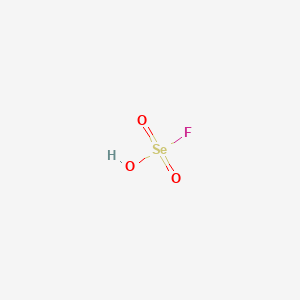
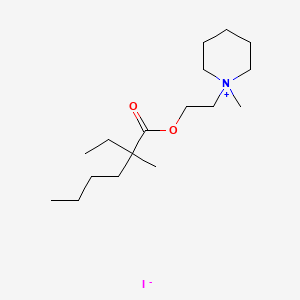
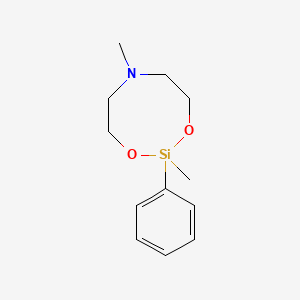
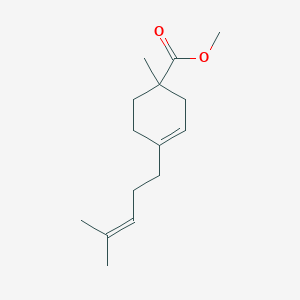
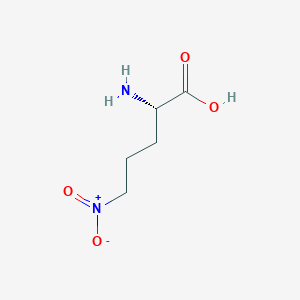
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)
